Upadacitinib tartrate anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Upadacitinib tartrate anhydrous is a selective Janus kinase 1 (JAK1) inhibitor used primarily in the treatment of various autoimmune diseases. It is marketed under the brand name Rinvoq and is used to treat conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis .
Méthodes De Préparation
The preparation of upadacitinib tartrate anhydrous involves several synthetic routes and reaction conditions. One method involves the synthesis of the crystalline form of upadacitinib, which is achieved through a series of chemical reactions that include the formation of heterocyclic compounds containing nitrogen atoms . The process typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving crystallization techniques to obtain the desired anhydrous form .
Analyse Des Réactions Chimiques
Upadacitinib tartrate anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Upadacitinib tartrate anhydrous has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of JAK1 inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating autoimmune diseases. Clinical trials have demonstrated its efficacy in reducing inflammation and slowing disease progression in conditions such as rheumatoid arthritis and Crohn’s disease . Additionally, it is being investigated for its potential use in treating other inflammatory conditions and cancers .
Mécanisme D'action
The mechanism of action of upadacitinib tartrate anhydrous involves the inhibition of Janus kinase 1 (JAK1). By inhibiting JAK1, the compound prevents the phosphorylation of downstream effector proteins, which in turn inhibits cytokine signaling pathways involved in inflammatory responses . This inhibition helps to reduce inflammation and alleviate symptoms in patients with autoimmune diseases. The molecular targets of upadacitinib include various cytokines and growth factors that play a role in the pathogenesis of these diseases .
Comparaison Avec Des Composés Similaires
Upadacitinib tartrate anhydrous is unique among JAK inhibitors due to its high selectivity for JAK1. Similar compounds include tofacitinib and baricitinib, which are also JAK inhibitors but have different selectivity profiles. Tofacitinib inhibits multiple JAK isoforms, including JAK1, JAK2, and JAK3, while baricitinib primarily inhibits JAK1 and JAK2 . The high selectivity of upadacitinib for JAK1 makes it a preferred choice for patients who may experience dose-related toxicity with less selective JAK inhibitors .
Propriétés
Numéro CAS |
2095311-41-2 |
---|---|
Formule moléculaire |
C21H25F3N6O7 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1 |
Clé InChI |
WQDBPGWQDBPVQZ-NBCXFSEXSA-N |
SMILES isomérique |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.